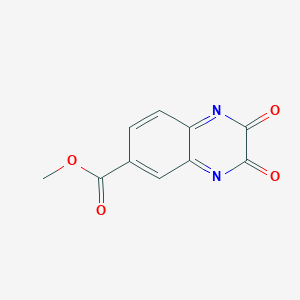
Methyl 2,3-dioxoquinoxaline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dioxoquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a quinoxaline ring with two keto groups at positions 2 and 3 and a carboxylate ester group at position 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dioxoquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone. One efficient method for synthesizing quinoxaline derivatives, including this compound, involves using titanium silicate (TS-1) as a catalyst. The reaction is carried out in methanol at room temperature, providing excellent yields .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of recyclable catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3-dioxoquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2,3-dioxoquinoxaline-6-carboxylate has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2,3-dioxoquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Methyl 2,3-dichloroquinoxaline-6-carboxylate: Similar in structure but contains chlorine atoms at positions 2 and 3 instead of keto groups.
Quinoxaline-2,3-dicarboxylic acid: Lacks the ester group and has carboxylic acid groups at positions 2 and 3.
Uniqueness: Methyl 2,3-dioxoquinoxaline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both keto and ester groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H6N2O4 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
methyl 2,3-dioxoquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H6N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3 |
Clave InChI |
XSNJDTDYPOTEIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=NC(=O)C(=O)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



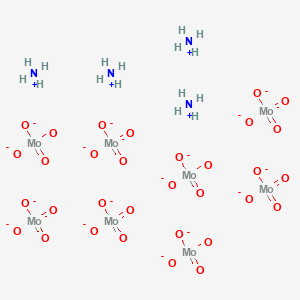
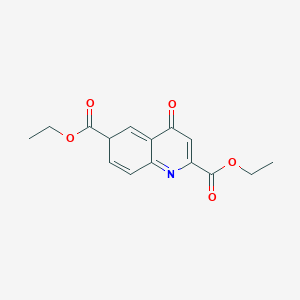
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)


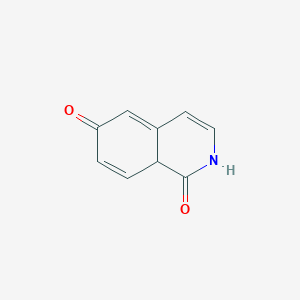


![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
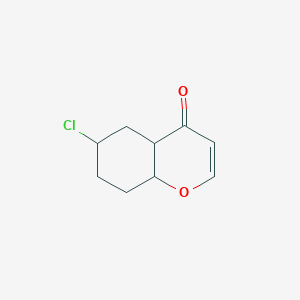
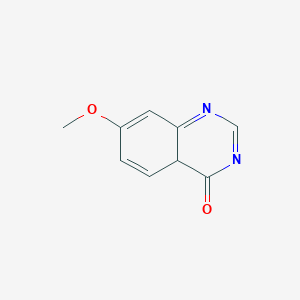
![3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide](/img/structure/B15134660.png)
![Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-](/img/structure/B15134662.png)
